

An In-depth Technical Guide to the Chemical Structure and Properties of Heptanoate

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Compound of Interest

Compound Name: Heptanoate

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Heptanoate, the conjugate base of heptanoic acid, is a medium-chain fatty acid anion of significant interest in metabolic research and clinical applications. Its unique seven-carbon backbone allows for a distinct metabolic pathway compared to even-chain fatty acids, making it a valuable substrate for energy production and anaplerosis, particularly in the context of certain metabolic disorders. This guide provides a detailed overview of the chemical structure, physicochemical properties, and relevant experimental methodologies associated with **heptanoate**.

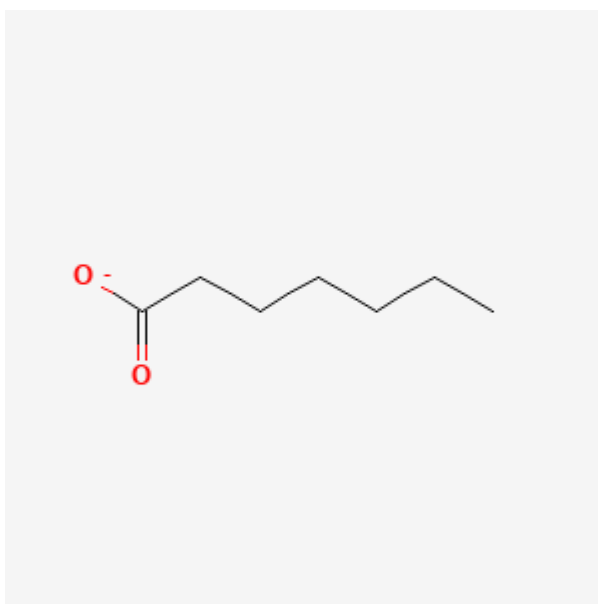
The Chemical Structure of Heptanoate

Heptanoate is the carboxylate anion formed from the deprotonation of heptanoic acid. It consists of a six-carbon aliphatic tail attached to a carboxylate group.

- IUPAC Name: **Heptanoate**
- Molecular Formula: $C_7H_{13}O_2^-$ [\[1\]](#)[\[2\]](#)

The structure of **heptanoate** can be represented in several ways:

- Condensed Formula: $CH_3(CH_2)_5COO^-$
- Skeletal Structure: The most common representation in organic chemistry, where carbon atoms are implied at each vertex and the end of each line, and hydrogen atoms attached to carbons are omitted.



- Canonical SMILES: CCCCCCC(=O)[O-][\[1\]](#)[\[2\]](#)

Heptanoate is classified as a straight-chain saturated fatty acid anion and a medium-chain fatty acid anion.[\[1\]](#) It is the pharmacologically active metabolite of triheptanoin, a synthetic triglyceride used in the treatment of long-chain fatty acid oxidation disorders (LC-FAODs).[\[3\]](#)[\[4\]](#)

Physicochemical and Quantitative Data

The properties of **heptanoate** are often described in the context of its parent acid, heptanoic acid, or its salts, such as sodium **heptanoate**. The following table summarizes key quantitative data for these related compounds.

| Property | Heptanoate (ion) | Heptanoic Acid | Sodium Heptanoate | Ethyl Heptanoate |
|---------------------|-------------------------|------------------|----------------------|------------------|
| CAS Number | 7563-37-3[1][2] | 111-14-8 | 10051-45-3[5] | 106-30-9[6] |
| Molecular Formula | $C_7H_{13}O_2^-$ [1][2] | $C_7H_{14}O_2$ | $C_7H_{13}NaO_2$ [7] | $C_9H_{18}O_2$ |
| Molecular Weight | 129.18 g/mol [1] | 130.18 g/mol | 152.17 g/mol [5] | 158.24 g/mol |
| Monoisotopic Mass | 129.091554653 Da[1] | 130.09938 Da | 152.081324 Da | 158.13068 Da |
| Boiling Point | N/A | 222.6 °C[8] | N/A | 188-189 °C[5] |
| Solubility in water | Soluble | Slightly soluble | Soluble[9] | Insoluble |

Experimental Protocols

Synthesis of Ethyl Heptanoate via Fischer Esterification

Ethyl **heptanoate**, an ester with a fruity aroma, is commonly synthesized via the Fischer esterification of heptanoic acid with ethanol, using an acid catalyst.[1] This reversible reaction's equilibrium is driven towards the product by using an excess of the alcohol or by removing the water as it forms.[1]

Materials:

- Heptanoic acid
- Absolute ethanol (3- to 5-fold molar excess)[5]
- Concentrated sulfuric acid (H_2SO_4) or acetyl chloride as a catalyst[1][5]
- Diethyl ether
- 5% aqueous sodium bicarbonate ($NaHCO_3$) solution[1]
- Saturated sodium chloride (brine) solution

- Anhydrous sodium sulfate (Na_2SO_4) or magnesium sulfate (MgSO_4)[5]
- Boiling chips
- Round-bottom flask, reflux condenser, separatory funnel, heating mantle[5]

Procedure:

- **Reaction Setup:** In a dry round-bottom flask, combine heptanoic acid, a 3- to 5-fold molar excess of absolute ethanol, and a few boiling chips.[5]
- **Catalyst Addition:** While stirring, slowly add a catalytic amount of concentrated sulfuric acid (approximately 1-2% of the carboxylic acid's mass).[5] Alternatively, acetyl chloride can be used, which generates HCl in situ.[1]
- **Reflux:** Attach a reflux condenser and heat the mixture to a gentle reflux for 1 to 4 hours.[1] [5] The reaction progress can be monitored using thin-layer chromatography (TLC).
- **Work-up:** After cooling the mixture to room temperature, transfer it to a separatory funnel.[5]
- **Extraction and Neutralization:** Add diethyl ether to extract the product and wash the mixture with a 5% aqueous sodium bicarbonate solution to neutralize the remaining acid catalyst.[1] Vent the funnel frequently to release CO_2 gas.[1] Wash the organic layer with brine to facilitate layer separation.[5]
- **Drying:** Separate the organic layer and dry it over anhydrous sodium sulfate to remove residual water.[1][5]
- **Isolation and Purification:** Filter off the drying agent and remove the solvent (diethyl ether) using a rotary evaporator to obtain the crude ethyl **heptanoate**. [1] The product can be further purified by fractional distillation, collecting the fraction that boils at approximately 188-189 °C. [5]

Analysis of Fatty Acids by Gas Chromatography (GC)

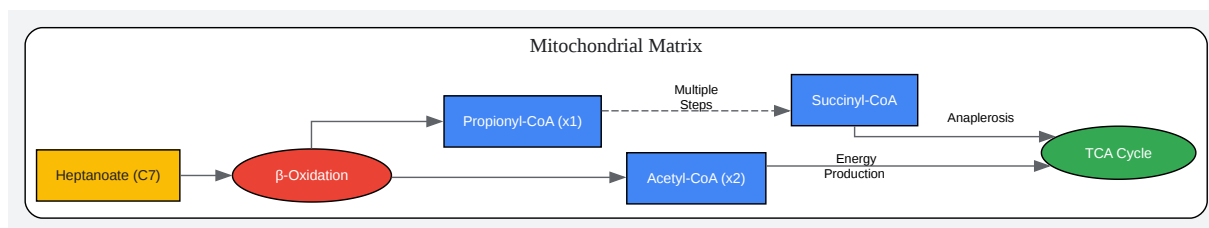
Gas chromatography is a standard technique for analyzing the composition of fatty acids in a sample.[9] Fatty acids are typically converted to their more volatile methyl esters (Fatty Acid Methyl Esters, or FAMES) prior to analysis.[8][9]

Protocol for FAME Preparation (Acid-Catalyzed):

- Sample Preparation: Dissolve 4-6 mg of the lipid sample in 1 mL of a methanolic boron trifluoride (BF₃) solution or an 8% (w/v) solution of HCl in methanol/water.[8][10]
- Reaction: Heat the mixture in a sealed vial at 80-100 °C for 20 minutes to 1.5 hours.[8][10]
- Extraction: After cooling, add deionized water and extract the FAMES with hexane.[10]
- Drying: Collect the upper hexane phase and dry it using anhydrous sodium sulfate.[10]
- GC Analysis: The resulting hexane solution containing the FAMES is then injected into the gas chromatograph equipped with a suitable capillary column (e.g., a Carbowax-type phase) and a flame ionization detector (FID).[9][10]

Visualization of Metabolic Pathway

Heptanoate follows a unique metabolic pathway that makes it anaplerotic, meaning it can replenish intermediates of the Tricarboxylic Acid (TCA) cycle. After cellular uptake, **heptanoate** undergoes β -oxidation in the mitochondria.[4] This process, which bypasses the carnitine shuttle required for long-chain fatty acids, yields two molecules of acetyl-CoA and one molecule of propionyl-CoA.[3][4][11] Acetyl-CoA enters the TCA cycle for energy production, while propionyl-CoA is converted to succinyl-CoA, another TCA cycle intermediate, thus replenishing the cycle.[4][11]



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